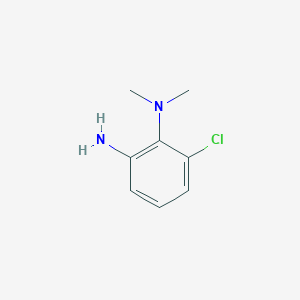

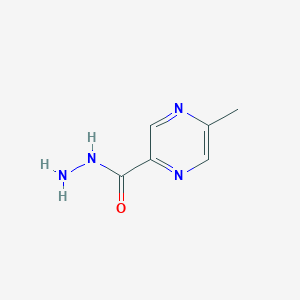

5-Methylpyrazine-2-carbohydrazide

Overview

Description

5-Methylpyrazine-2-carboxylic acid is an intermediate of the lipid-lowering drug amoximus . It can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine . It is a pyrazine derivative .

Synthesis Analysis

The synthesis of 5-Methylpyrazine-2-carbohydrazide involves refluxing their methyl esters with hydrazine hydrate in methanol . The esters were synthesized by reacting 4-hydroxybenzaldehyde with differently substituted acid halides in tetrahydrofuran in the presence of triethyl amine .Molecular Structure Analysis

The molecular structure of 5-Methylpyrazine-2-carbohydrazide was solved by Direct Methods and refined with the SHELX crystallographic software package . The hydrogen atoms were placed at calculated positions and refined as riding atoms with isotropic displacement parameters .Chemical Reactions Analysis

The planned iminobenzoates with terminal pyrazine moieties were prepared following standard procedures. The pyrazine-2-carbohydrazide and 5-methylpyrazine-2-carbohydrazide were prepared by refluxing their methyl esters with hydrazine hydrate in methanol .Physical And Chemical Properties Analysis

5-Methylpyrazine-2-carboxylic acid is an amorphous powder with an orange color . It has a melting point of 163.3 - 165.8 °C and a boiling point of 120°C/10mmHg .Scientific Research Applications

Synthesis of Hydrazones

5-Methylpyrazine-2-carbohydrazide is used in the synthesis of pyrazine carbohydrazide based hydrazones . The process involves converting 5-methylpyrazine-2-carboxylic acid to its methyl ester, which is then treated with hydrazine hydrate to transform it into carbohydrazide . This carbohydrazide is then treated with differently substituted aromatic carbonyl compounds to produce hydrazones .

Urease Inhibition

The synthesized hydrazones from 5-Methylpyrazine-2-carbohydrazide have been evaluated for their urease inhibition properties . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibitors have potential therapeutic applications.

Antioxidant Activity

These hydrazones also exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

5-Methylpyrazine-2-carbohydrazide based hydrazones have shown antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents.

Luminescent Materials

Pyrazine derivatives, including 5-Methylpyrazine-2-carbohydrazide, play an important role in luminescent materials . This is due to their highly electron-deficient nature, especially when they are in the center along the mainstay of extended π-conjugated systems .

Liquid Crystalline Compounds

New liquid crystalline compounds are being constantly created where the central benzoaromatic moiety is being replaced with heterocycles including pyrazine . This is due to their more variable nature .

Supramolecular Assemblies

Pyrazine derivatives can also be used in supramolecular assemblies due to their efficient hydrogen bonding, protonation, and complexation properties .

Synthesis of Novel Iminobenzoates

5-Methylpyrazine-2-carbohydrazide is used in the synthesis of novel iminobenzoates with terminal pyrazine moieties . These iminobenzoates may possibly be converted to compounds with luminescent and liquid crystalline properties after making suitable changes to the pyrazine moieties .

Safety And Hazards

5-Methylpyrazine-2-carboxylic acid is classified as causing serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this substance . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention immediately .

Future Directions

The synthesized iminobenzoates may possibly be converted to compounds with luminescent and liquid crystalline properties after making suitable changes to the pyrazine moieties . Properly substituted pyrazines on both sides, capable of further suitable extensions, may result in compounds with such properties .

properties

IUPAC Name |

5-methylpyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFMTDRAKYKXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588627 | |

| Record name | 5-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyrazine-2-carbohydrazide | |

CAS RN |

37545-33-8 | |

| Record name | 5-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 5-Methylpyrazine-2-carbohydrazide?

A: 5-Methylpyrazine-2-carbohydrazide is an organic compound with the molecular formula C6H8N4O. Its structure has been confirmed using various spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) [, , ].

Q2: What is the known biological activity of 5-Methylpyrazine-2-carbohydrazide?

A: Research indicates that 5-Methylpyrazine-2-carbohydrazide derivatives exhibit promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives incorporating 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde moieties demonstrated significant activity [, ]. Further research is exploring its potential as an anti-tubercular scaffold [].

Q3: How is 5-Methylpyrazine-2-carbohydrazide synthesized?

A: The synthesis of 5-Methylpyrazine-2-carbohydrazide involves a multi-step process. First, 5-methylpyrazinoic acid is esterified with ethanol to produce ethyl pyrazinoate. This ester is then refluxed with hydrazine hydrate to yield 5-Methylpyrazine-2-carbohydrazide [, ].

Q4: Has the structure-activity relationship (SAR) of 5-Methylpyrazine-2-carbohydrazide been investigated?

A: While detailed SAR studies are not explicitly described in the provided abstracts, the research suggests that modifications to the 5-Methylpyrazine-2-carbohydrazide structure, specifically by introducing various substituted aromatic aldehydes, can significantly impact its antibacterial activity [, ]. This highlights the potential for further SAR investigations to optimize its biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1341467.png)

![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)

![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)

![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)